2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate
Overview
Description
2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate is a chemical compound with the molecular formula C15H18N2O6. It is also known as benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate . This compound is a spirocyclic amine, which means it contains a unique spiro structure where two rings are connected through a single atom. The compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate involves several steps. One common method is the reductive amination of a readily available aldehyde with primary amines or anilines . This process facilitates both library and large-scale synthesis. Another approach involves the use of palladium-catalyzed aryl amination reactions, which produce a variety of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .
Chemical Reactions Analysis
2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reductive amination is a common method used in the synthesis of this compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of palladium catalysts.
Common reagents used in these reactions include primary amines, anilines, and palladium catalysts. The major products formed from these reactions are various N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes .
Scientific Research Applications
2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets and pathways. The compound is known to interact with neuroreceptors and enzymes, leading to its neuroprotective and antiepileptic effects . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound modulates neurotransmitter release and receptor activity .
Comparison with Similar Compounds
2-Benzyl-2,6-diazaspiro[3.3]heptane oxalate can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.3]heptane oxalate: This compound has a similar spirocyclic structure but contains an oxygen atom in place of one of the nitrogen atoms.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate: This compound has a tert-butyl group attached to the spirocyclic structure.
Properties
IUPAC Name |
2-benzyl-2,6-diazaspiro[3.3]heptane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.C2H2O4/c1-2-4-11(5-3-1)6-14-9-12(10-14)7-13-8-12;3-1(4)2(5)6/h1-5,13H,6-10H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBOTFSJYCPDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-27-0 | |
Record name | 2,6-Diazaspiro[3.3]heptane, 2-(phenylmethyl)-, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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